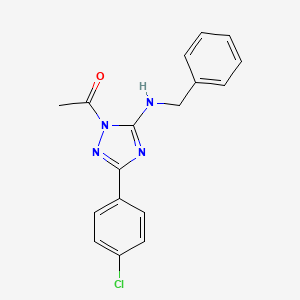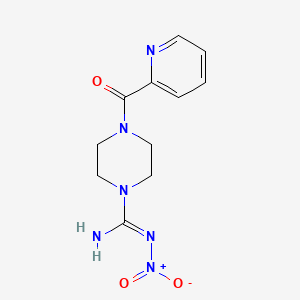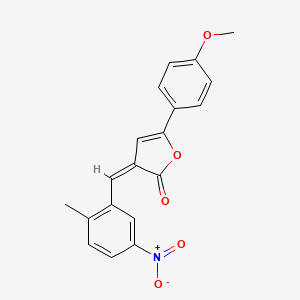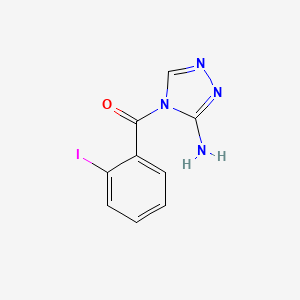
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone, also known as DMPH, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DMPH is a hydrazone derivative of cyclopentanecarbaldehyde that has been used as a reagent for the determination of carbonyl compounds in various samples.
作用機序
The mechanism of action of 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone involves the formation of a hydrazone derivative with carbonyl compounds. The reaction between this compound and carbonyl compounds is a nucleophilic addition reaction that results in the formation of a yellow-colored product. The reaction is highly specific for carbonyl compounds and does not react with other functional groups.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a reagent that is used in scientific research to determine the carbonyl content of various samples. It is not used as a drug or therapeutic agent.
実験室実験の利点と制限
The advantages of using 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone in lab experiments include its high specificity for carbonyl compounds, its ease of use, and its low cost. The limitations of using this compound include its low solubility in water, its sensitivity to light, and its potential toxicity.
将来の方向性
There are many future directions for the use of 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone in scientific research. One potential application is in the study of oxidative stress and aging-related diseases. This compound can be used to determine the carbonyl content of various biomolecules in aging-related diseases such as Alzheimer's disease and Parkinson's disease. Another potential application is in the study of protein carbonylation in cancer and other diseases. This compound can be used to determine the carbonyl content of proteins in cancer cells and other diseased tissues. Overall, this compound is a valuable reagent that has many potential applications in scientific research.
合成法
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanecarbaldehyde in the presence of hydrazine hydrate. The resulting product is then treated with 3,4-dinitrophenylhydrazine to form this compound. The reaction scheme is shown below:
科学的研究の応用
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde (3,4-dinitrophenyl)hydrazone has been widely used in scientific research as a reagent for the determination of carbonyl compounds in various samples. It has been used to determine the carbonyl content of proteins, lipids, and other biomolecules. This compound reacts with carbonyl compounds to form a yellow-colored product that can be easily measured spectrophotometrically. This method is widely used in the study of oxidative stress and aging-related diseases.
特性
IUPAC Name |
N-[(E)-[1-(3,4-dimethoxyphenyl)cyclopentyl]methylideneamino]-3,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-29-18-8-5-14(11-19(18)30-2)20(9-3-4-10-20)13-21-22-15-6-7-16(23(25)26)17(12-15)24(27)28/h5-8,11-13,22H,3-4,9-10H2,1-2H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTWIBBCISYPEG-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C=NNC3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)/C=N/NC3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)

![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)


![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)




![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)
